N-benzyl-3-nitroaniline

Nonlinear Optics Optoelectronics Second Harmonic Generation

N-Benzyl-3-nitroaniline (CAS 33334-94-0) uniquely crystallizes in non-centrosymmetric P2₁—a prerequisite for second-order NLO activity—unlike para/ortho isomers or unsubstituted 3-nitroaniline. Low-temperature solution-grown single crystals deliver SHG efficiency 1.66× KDP, enabling frequency doubling in Nd:YAG lasers (1064→532 nm). The meta-nitro/N-benzyl motif also provides distinct reactivity for nucleophilic aromatic substitution and reductive transformations, serving as a versatile intermediate in dye and pharmaceutical synthesis. Specify crystal growth method when ordering for NLO applications.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 33334-94-0
Cat. No. B1268957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-nitroaniline
CAS33334-94-0
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2
InChIKeyOVZNWAWUJPSLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-nitroaniline (33334-94-0): Procurement-Grade Specifications and Core Molecular Attributes


N-Benzyl-3-nitroaniline (CAS: 33334-94-0) is a secondary aromatic amine with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol [1]. Structurally, it comprises a nitro group substituted at the meta position of an aniline ring, which is further N-alkylated with a benzyl moiety [2]. This compound is primarily employed as a synthetic intermediate in the preparation of dyes, pharmaceuticals, and specialty chemicals, with additional utility as a nonlinear optical (NLO) material in optoelectronic device development .

Why Generic N-Benzyl-3-nitroaniline (33334-94-0) Substitution Fails: Meta-Regioisomeric Specificity in Crystal Packing and NLO Performance


Substitution of N-benzyl-3-nitroaniline with other regioisomers (e.g., para or ortho nitro derivatives) or non-benzylated 3-nitroaniline is not functionally equivalent. The meta-positioned nitro group critically influences molecular conformation, intermolecular hydrogen-bonding networks, and resultant crystal packing symmetry [1]. Specifically, the title compound crystallizes in the non-centrosymmetric monoclinic space group P2₁, a prerequisite for second-order nonlinear optical (NLO) activity [2]. In contrast, the para-isomer (N-benzyl-4-nitroaniline) or unsubstituted 3-nitroaniline exhibit different dipole alignments and crystalline packing architectures, leading to divergent bulk physicochemical properties and optical performance [3]. The following section quantifies these differences to support informed procurement decisions.

Quantitative Differentiators for N-Benzyl-3-nitroaniline (33334-94-0) Procurement


Superior Second-Harmonic Generation (SHG) Efficiency in NLO Applications vs. KDP

N-Benzyl-3-nitroaniline single crystals exhibit second-harmonic generation (SHG) efficiency 1.66 times higher than the standard potassium dihydrogen phosphate (KDP) reference crystal [1]. This metric is critical for frequency-doubling applications in laser technology and optical signal processing.

Nonlinear Optics Optoelectronics Second Harmonic Generation

Non-Centrosymmetric Crystal Packing (P2₁ Space Group) for Second-Order NLO Activity

Single-crystal X-ray diffraction confirms that N-benzyl-3-nitroaniline crystallizes in the monoclinic space group P2₁ (non-centrosymmetric), which is essential for second-order nonlinear optical (NLO) effects [1]. In contrast, many related N-benzyl nitroaniline regioisomers crystallize in centrosymmetric space groups, precluding second-order NLO activity [2].

Crystallography Nonlinear Optics Organic Crystals

Distinct Hydrogen-Bonded Supramolecular Architecture vs. Para-Isomer

The crystal structure of N-benzyl-3-nitroaniline features a one-dimensional hydrogen-bonded chain motif along the [101] direction, mediated by classical N–H⋯O and non-classical C–H⋯O interactions [1]. This specific supramolecular arrangement is distinct from the packing modes reported for the para-substituted analog, N-benzyl-4-nitroaniline, which exhibits a different hydrogen-bonding topology [2]. The torsion angle about the central C–N bond is 72.55(19)°, and the dihedral angle between the two aromatic rings is 86.0(6)° [1].

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Thermal Stability Profile: Decomposition Onset at 282.87 °C

Thermogravimetric and differential thermal analysis (TGA/DTA) of N-benzyl-3-nitroaniline crystals indicates thermal stability up to 282.87 °C, with a sharp weight loss corresponding to decomposition [1]. While direct comparative TGA data for the para-isomer under identical conditions are not available, this value establishes a baseline for thermal processing and device fabrication. In contrast, unsubstituted 3-nitroaniline melts at 114 °C and decomposes at a lower temperature [2].

Thermal Analysis Material Stability TGA-DTA

Divergent Cyclization Reactivity Relative to Para-Nitrobenzyl Analogs

In studies of o-nitroaniline derivatives, N-benzyl- and N-p-nitrobenzyl-o-nitroaniline exhibit mechanistically distinct cyclization pathways upon treatment with sodium methoxide. For N-benzyl derivatives, cyclization to 2-aryl-1-hydroxybenzimidazoles proceeds via an initial deacylation step, whereas the p-nitrobenzyl analogs undergo cyclization preceding deacylation [1]. While the primary literature examines ortho-nitro isomers, the para-nitro substituent effect on the benzyl group demonstrates that even remote aromatic substitution profoundly alters reaction pathway selection—a principle that informs procurement for synthetic methodology development.

Organic Synthesis Reaction Mechanisms Heterocyclic Chemistry

Computational First-Order Hyperpolarizability (β) for NLO Activity Prediction

Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-311G++(d,p) level yield a first-order hyperpolarizability (β) of 1.214 × 10⁻³⁰ esu for N-benzyl-3-nitroaniline [1]. This value serves as a computational benchmark for predicting second-order NLO response in molecular and crystalline forms. While comparative β values for regioisomers under identical computational protocols are not available, this metric provides a quantitative basis for assessing NLO potential against other candidate materials.

DFT Calculations Molecular Hyperpolarizability Nonlinear Optics

Validated Application Scenarios for N-Benzyl-3-nitroaniline (33334-94-0) Based on Quantitative Evidence


Second-Harmonic Generation (SHG) Crystals for Laser Frequency Doubling

N-Benzyl-3-nitroaniline single crystals, with SHG efficiency 1.66× that of KDP [1], are suitable for frequency-doubling applications in Nd:YAG laser systems (1064 nm → 532 nm). Procurement should specify crystals grown via low-temperature solution growth to ensure consistent NLO performance.

Organic Synthetic Intermediate for Dyes and Pharmaceutical Building Blocks

The meta-nitro substitution pattern and N-benzyl moiety confer distinct reactivity for nucleophilic aromatic substitution and reductive transformations [1]. This compound serves as a versatile intermediate in dye synthesis and as a protected aniline derivative in pharmaceutical route development.

Crystal Engineering Studies of Hydrogen-Bonded Supramolecular Networks

The P2₁ space group and well-defined N–H⋯O/C–H⋯O hydrogen-bonded chain motif [1] make N-benzyl-3-nitroaniline a model system for investigating structure–property relationships in organic crystalline materials and for teaching solid-state supramolecular chemistry.

Computational Benchmarking of Nonlinear Optical Chromophores

With a TD-DFT-calculated β of 1.214 × 10⁻³⁰ esu [1], N-benzyl-3-nitroaniline provides a well-characterized benchmark for validating computational methods (DFT, TD-DFT) used to predict molecular NLO responses of novel donor–acceptor aromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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